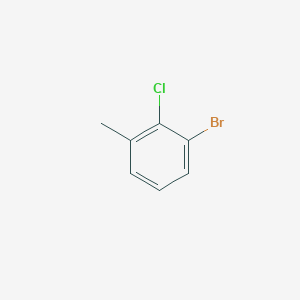

1-Bromo-2-chloro-3-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537783 | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97329-43-6 | |

| Record name | 3-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Bromo-2-chloro-3-methylbenzene

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Bromo-2-chloro-3-methylbenzene

Introduction

This compound (CAS No. 97329-43-6) is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring bromo, chloro, and methyl groups at adjacent positions, makes it a valuable precursor for the development of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The controlled and regioselective synthesis of this compound is paramount to its utility.

This technical guide provides a comprehensive and field-proven methodology for the . As your Senior Application Scientist, my objective is to move beyond a simple recitation of steps and to provide a self-validating protocol grounded in established chemical principles. We will explore the strategic choices behind the selected synthetic route, offering a detailed experimental workflow designed for reproducibility and high purity.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of a polysubstituted benzene ring requires careful consideration of the directing effects of existing substituents. For this compound, two primary retrosynthetic pathways can be envisioned:

-

Direct Electrophilic Bromination: This approach would involve the bromination of 2-chlorotoluene. However, this pathway is fraught with challenges regarding regioselectivity. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, yet also ortho, para-director. The electrophilic attack by bromine would therefore be directed to multiple positions on the ring, leading to a complex mixture of isomeric products that would be difficult and costly to separate. This lack of control makes direct bromination an inefficient and impractical route for obtaining the desired isomer in high purity.

-

The Sandmeyer Reaction: A far more elegant and controlled approach is the Sandmeyer reaction, which utilizes a diazonium salt intermediate.[3] This classic transformation allows for the precise installation of a bromo group at a position dictated by an amino group precursor. By starting with 2-chloro-3-methylaniline, the position of the incoming bromine atom is unequivocally determined, thus ensuring high regioselectivity. This method is the cornerstone of our recommended protocol due to its reliability and predictability.

The overall synthetic workflow, therefore, begins with the preparation of the key aniline intermediate, followed by its conversion to the target molecule via the Sandmeyer reaction.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a validated, step-by-step procedure for the synthesis.

Part A: Synthesis of 2-Chloro-3-methylaniline (Precursor)

The necessary precursor, 2-chloro-3-methylaniline, can be synthesized by the reduction of 2-chloro-6-nitrotoluene.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade |

| 2-Chloro-6-nitrotoluene | 171.58 | Reagent Grade, 98% |

| Stannous chloride (SnCl₂) | 189.60 | Reagent Grade |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ACS Grade (~37%) |

| Sodium Hydroxide (NaOH) | 40.00 | Pellets, 99% |

| Diethyl ether | 74.12 | Anhydrous |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous Powder |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stannous chloride (e.g., 50 g) and concentrated hydrochloric acid (e.g., 100 mL).

-

Addition of Nitro Compound: To this stirred solution, slowly add 2-chloro-6-nitrotoluene (e.g., 10 g) in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 90-100 °C using a heating mantle for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This will precipitate tin salts and liberate the free aniline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-chloro-3-methylaniline can be further purified by vacuum distillation.

Part B: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 2-chloro-3-methylaniline to the final product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Moles (mmol) |

| 2-Chloro-3-methylaniline | 141.60 | 7.08 g | 50.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |

| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | ~250 mL | - |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 2-chloro-3-methylaniline (7.08 g, 50.0 mmol) and 48% hydrobromic acid (35 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C to ensure the stability of the diazonium salt. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, prepare a suspension of copper(I) bromide (8.61 g, 60.0 mmol) in 10 mL of 48% hydrobromic acid.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature.

-

A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to keep the effervescence manageable.

-

After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to drive the decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 70 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution on a rotary evaporator to yield the crude product.

-

The final product, this compound, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.

Caption: Simplified mechanism of the Sandmeyer bromination step.

Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| CAS Number | 97329-43-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 226.8 °C at 760 mmHg (Predicted) |

| Density | 1.535 g/cm³ (Predicted) |

Spectroscopic Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.5 | m |

| -CH₃ | ~2.4 | s |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~120 |

| C-Cl | ~133 |

| C-CH₃ | ~138 |

| Aromatic C-H | 125 - 130 |

| -CH₃ | ~20 |

Note: The predicted shifts are estimates. Actual values may vary. Verification by GC-MS and IR spectroscopy is also recommended.

Safety Precautions

-

This synthesis must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Hydrobromic acid and concentrated hydrochloric acid are highly corrosive. Handle with extreme care.

-

Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Organic solvents like diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

-

The diazotization reaction must be kept cold, as diazonium salts can be explosive when dry or heated.

Conclusion

This guide details a robust and highly regioselective . The strategic choice of the Sandmeyer reaction over direct electrophilic bromination provides a clear and efficient pathway to the target molecule, avoiding the formation of complex isomeric mixtures. The provided step-by-step protocols are designed to be self-validating and reproducible, empowering researchers and drug development professionals with a reliable method for accessing this valuable synthetic intermediate.

References

-

PrepChem. Synthesis of 2-methyl-3-chloroaniline. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Organic Syntheses. o-CHLOROBROMOBENZENE. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene (CAS No. 97329-43-6) for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3-methylbenzene, a key halogenated aromatic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, characteristic spectral data, and its strategic applications in medicinal chemistry. The unique substitution pattern of this molecule offers a versatile platform for the construction of complex molecular architectures, making it a valuable building block in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks

In the landscape of modern drug discovery, the ability to rapidly and efficiently synthesize complex molecular scaffolds is paramount. Halogenated aromatic compounds, such as this compound, serve as pivotal starting materials and intermediates.[1] The strategic placement of bromo, chloro, and methyl groups on the benzene ring provides distinct reactive handles that can be selectively functionalized. This allows for the controlled and sequential introduction of various pharmacophores, enabling the exploration of vast chemical spaces and the optimization of lead compounds. This compound, with its CAS number 97329-43-6, is a prime example of such a versatile building block, offering predictable reactivity for the synthesis of novel drug candidates and Active Pharmaceutical Ingredients (APIs).[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 97329-43-6 | [2] |

| Molecular Formula | C₇H₆BrCl | [2] |

| Molecular Weight | 205.48 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Bromo-2-chlorotoluene, 2-Chloro-3-bromotoluene | N/A |

| Appearance | Colorless to pale yellow liquid or white to light yellow powder | [1] |

| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg | N/A |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | N/A |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | N/A |

Synthesis Protocol: A Validated Route from 2-Chloro-3-methylaniline

The synthesis of this compound can be reliably achieved through a Sandmeyer reaction, starting from the commercially available 2-Chloro-3-methylaniline. This two-step process involves the formation of a diazonium salt followed by a copper(I) bromide-mediated substitution.

Experimental Protocol

Materials:

-

2-Chloro-3-methylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a suitable reaction vessel, cool a mixture of 2-Chloro-3-methylaniline (1.0 eq) and hydrobromic acid (48%, 2.5 eq) to 0-5 °C with constant stirring. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 10 °C. Monitor the reaction for the complete consumption of the starting aniline.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.5 eq) in hydrobromic acid. To this, add the freshly prepared diazonium salt solution at a controlled rate, allowing for the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet around 2.4 ppm). |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br/C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the potential for functionalization of the methyl group. This allows for a stepwise and controlled elaboration of the molecule to generate diverse and complex structures.

Orthogonal Reactivity of Halogen Atoms

The bromo and chloro substituents on the aromatic ring exhibit different reactivities in common cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond.[4] This allows for the selective formation of a C-C bond at the bromine position while leaving the chlorine atom intact for subsequent transformations.

Grignard Reagent Formation

The bromine atom can be selectively converted into a Grignard reagent by reaction with magnesium metal.[5] This organometallic intermediate can then be used in a variety of reactions to form new carbon-carbon bonds, for example, by addition to carbonyl compounds or nitriles.[6]

A Versatile Building Block for Kinase Inhibitors

Many small molecule kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse substituents onto the this compound scaffold through reactions like Suzuki coupling makes it a valuable precursor for the synthesis of libraries of potential kinase inhibitors. By coupling different boronic acids, a variety of aryl or heteroaryl groups can be introduced at the 1-position, which can be crucial for binding to the ATP-binding pocket of kinases.

Sources

An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-2-chloro-3-methylbenzene (CAS No. 97329-43-6). As a polysubstituted aromatic compound, it serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its structural and physical characteristics, provides validated experimental protocols for its synthesis and analysis, and explores its reactivity profile. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and modification of this compound in a laboratory setting.

Introduction and Molecular Overview

This compound is a halogenated toluene derivative with the molecular formula C₇H₆BrCl[1][2]. The strategic placement of bromo, chloro, and methyl groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for functionalization of the methyl group, allows for a range of selective transformations.

The molecular structure consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a methyl group at position 3. This arrangement leads to a specific substitution pattern that influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in synthesis and for predicting its behavior in various chemical and biological systems. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 97329-43-6 | [3][4] |

| Molecular Formula | C₇H₆BrCl | [1][2] |

| Molecular Weight | 205.48 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or pink liquid | [5][6] |

| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg (Predicted) | |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 103.5 ± 11.9 °C (Predicted) | |

| Refractive Index | 1.566 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 3.95 (Predicted) | |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ether, ethanol, and dimethyl sulfoxide. | [5] |

| Storage Temperature | Room Temperature |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound is reliably achieved from the commercially available 2-Chloro-3-methylaniline through a Sandmeyer reaction. This two-step process involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.

Causality Behind Experimental Choices: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities, including halogens[3][7]. The diazotization step, performed at low temperatures (0-5 °C), is critical to prevent the decomposition of the unstable diazonium salt. The subsequent substitution with bromide is catalyzed by copper(I) bromide, which proceeds via a radical-nucleophilic aromatic substitution mechanism.

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2-Chloro-3-methylaniline with 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction, as evidenced by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

Determination of Physicochemical Properties

3.2.1. Boiling Point Determination (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is recorded as the boiling point.

Protocol:

-

Place a few milliliters of this compound into a small test tube.

-

Invert a sealed-end capillary tube into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and observe for the emergence of a rapid and continuous stream of bubbles from the capillary.

-

Record the temperature at which this occurs as the boiling point.

Caption: Boiling point determination workflow.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the three protons on the benzene ring. A singlet in the aliphatic region (around δ 2.4 ppm) would correspond to the three protons of the methyl group. The coupling patterns of the aromatic protons would provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals, one for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The carbons attached to the bromine and chlorine atoms would be deshielded and appear at lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). Aromatic C=C stretching absorptions would appear in the 1600-1450 cm⁻¹ region. C-Cl and C-Br stretching vibrations are expected in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.48 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for M⁺, M+2, and M+4 would be observed, which are diagnostic for the presence of one bromine and one chlorine atom.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three substituents.

-

Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-, para-directing group, while the halogens (bromo and chloro) are deactivating but also ortho-, para-directing[8][9][10][11]. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring, though the overall reactivity will be lower than that of toluene.

-

Nucleophilic Aromatic Substitution: The presence of halogens allows for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule[11][12][13][14][15].

-

Grignard Reagent Formation: The C-Br bond is more reactive than the C-Cl bond towards magnesium, allowing for the selective formation of a Grignard reagent at the bromine-substituted position[16][17][18]. This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, providing a powerful tool for the synthesis of more complex molecules. The higher reactivity of the C-Br bond often allows for selective coupling at this position.

-

Benzylic Bromination (Wohl-Ziegler Reaction): The methyl group can be selectively halogenated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator, such as AIBN[1][16][19]. This introduces a reactive handle for further synthetic transformations.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: If swallowed, immediately call a poison center or doctor.

-

Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and multifaceted reactivity profile, stemming from its unique substitution pattern, offer numerous opportunities for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and essential safety information to facilitate its effective and safe use in research and development.

References

- 1. This compound | C7H6BrCl | CID 13348134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(97329-43-6) 1H NMR [m.chemicalbook.com]

- 3. This compound | 97329-43-6 [chemicalbook.com]

- 4. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) MS spectrum [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1-Bromo-3-Chloro-2-Methylbenzene | Properties, Uses, Safety Data & Supplier China | High-Purity Chemicals [chlorobenzene.ltd]

- 7. 1-Bromo-2-chloro-4-ethyl-3-methylbenzene | C9H10BrCl | CID 146229171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-4-chloro-2-methylbenzene CAS#: 14495-51-3 [chemicalbook.com]

- 9. 1-Bromo-3-(3-chloroprop-1-enyl)-2-methylbenzene | C10H10BrCl | CID 169478306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ncrdsip.com [ncrdsip.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. community.wvu.edu [community.wvu.edu]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: A Versatile Building Block in Modern Organic Synthesis

This guide provides an in-depth analysis of 1-Bromo-2-chloro-3-methylbenzene, a key chemical intermediate for professionals in the fields of chemical research, drug discovery, and process development. We will explore its fundamental properties, synthesis, and reactivity, with a focus on its practical applications in the synthesis of complex molecular architectures.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound with the structure featuring a benzene ring substituted with bromine, chlorine, and a methyl group at positions 1, 2, and 3 respectively is This compound .

The naming follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for substituted benzene derivatives. The principles applied are as follows:

-

Lowest Locant Rule : The substituents on the benzene ring are numbered to assign the lowest possible set of locants.[1][2][3] For this molecule, the numbering 1, 2, 3 is the lowest possible combination.

-

Alphabetical Precedence : When multiple numbering options provide the same lowest locant set, the substituent that comes first alphabetically is given the lowest number.[1][2] In this case, "Bromo" precedes "Chloro" and "Methyl".

-

Alphabetical Listing : The substituents are listed in alphabetical order in the final name, irrespective of their locant numbers.[1][2]

Therefore, the correct IUPAC name is established by prioritizing the alphabetical order of the substituents to achieve the lowest possible numbering scheme.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile, is paramount for the effective and safe utilization of this compound in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 97329-43-6 | |

| Molecular Formula | C₇H₆BrCl | |

| Molecular Weight | 205.48 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 226.8 °C at 760 mmHg | |

| Density | 1.535 g/cm³ | |

| Flash Point | 103.5 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water |

Table 2: GHS Safety and Hazard Information

| Category | Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Source:

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield, which are critical for its use in pharmaceutical applications.[4] A common and reliable method involves the Sandmeyer reaction, starting from a commercially available aniline derivative.

Synthetic Pathway Overview

The synthesis commences with the diazotization of 2-chloro-3-methylaniline, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromo substituent.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction of anilines.

Materials:

-

2-Chloro-3-methylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 2-chloro-3-methylaniline and 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C.

-

Stir for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a suspension of copper(I) bromide in a small amount of hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide suspension at room temperature. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently heat to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

-

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to the presence of two distinct halogen atoms on the aromatic ring, which allows for selective functionalization.[4] This differential reactivity is a key feature exploited in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4]

Grignard Reagent Formation

The bromo substituent can selectively undergo reaction with magnesium to form a Grignard reagent. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles such as aldehydes, ketones, and esters.[3]

Caption: Grignard reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen atoms on the benzene ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of biaryl structures, which are common motifs in many biologically active compounds. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential couplings.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general framework for the Suzuki-Miyaura coupling of aryl halides.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

Reaction Setup:

-

To a flame-dried flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, analysis of its structure and data from closely related isomers allows for the prediction of its key spectroscopic features.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic region (approx. 7.0-7.5 ppm) will show complex splitting patterns for the three aromatic protons. A singlet for the methyl group protons will appear in the aliphatic region (approx. 2.3-2.5 ppm). |

| ¹³C NMR | Six distinct signals in the aromatic region corresponding to the six benzene carbons. One signal in the aliphatic region for the methyl carbon. The carbons attached to the halogens will be significantly deshielded. |

| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring and methyl group (around 3000-2850 cm⁻¹). C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹). C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |

Role in Drug Discovery and Development

Substituted halogenated aromatic compounds like this compound are fundamental building blocks in medicinal chemistry. The presence of multiple reactive sites allows for the systematic and selective introduction of various functional groups to build libraries of compounds for screening and to optimize the pharmacological properties of lead compounds.[4] The ability to form new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki coupling and Grignard reactions makes this intermediate highly valuable for constructing the complex scaffolds of modern pharmaceuticals.

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and reactivity. Its utility in organic synthesis, particularly for the construction of complex aromatic systems, makes it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its effective and safe application in research and development.

References

-

OpenOChem Learn. (n.d.). Nomenclature. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging this compound (CAS 97329-43-6) in Pharmaceutical R&D. Retrieved from [Link]

-

JoVE. (2025). Nomenclature of Aromatic Compounds with Multiple Substituents. Retrieved from [Link]

Sources

1-Bromo-2-chloro-3-methylbenzene molecular weight

An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted aromatic hydrocarbon that serves as a versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring bromo, chloro, and methyl groups, offers distinct points for chemical modification, making it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its fundamental properties, with a primary focus on its molecular weight, and delves into its applications, particularly within the realm of pharmaceutical research and development. We will explore its physicochemical characteristics, present a representative synthetic protocol, discuss methods for its characterization, and outline essential safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds in their synthetic workflows.

Molecular Identity and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. These data points are critical for stoichiometric calculations, reaction optimization, and purification strategies.

Molecular Structure and Weight

The molecular formula for this compound is C₇H₆BrCl.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 7 atoms × 12.011 amu

-

Hydrogen (H): 6 atoms × 1.008 amu

-

Bromine (Br): 1 atom × 79.904 amu

-

Chlorine (Cl): 1 atom × 35.453 amu

This calculation yields a molecular weight of approximately 205.48 g/mol .[1][2][3][4] This value is fundamental for all quantitative work, from calculating molar equivalents in a reaction to preparing solutions of a specific concentration.

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: Structure, Synthesis, and Application

This guide provides an in-depth analysis of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, logical synthesis strategies, comprehensive structural characterization, and its utility as a versatile building block in medicinal chemistry.

Introduction and Strategic Importance

This compound (CAS No. 97329-43-6) is a substituted aromatic compound with the molecular formula C₇H₆BrCl.[1] Its structure, featuring three distinct substituents on a benzene ring—a bromine atom, a chlorine atom, and a methyl group—makes it a valuable intermediate in organic synthesis. The specific arrangement of these groups (1,2,3-substitution) creates a unique electronic and steric environment, offering pathways for regioselective functionalization. This is particularly crucial in the field of pharmaceutical research and development, where precise control over molecular architecture is paramount for creating novel drug candidates and Active Pharmaceutical Ingredients (APIs).[2] The presence of two different halogen atoms (Br and Cl) allows for selective participation in various cross-coupling reactions, enabling the construction of complex molecular scaffolds.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 97329-43-6 | [1] |

| Molecular Formula | C₇H₆BrCl | [1][4] |

| Molecular Weight | 205.48 g/mol | [1][4][5] |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-2-chlorotoluene | [5] |

| Physical Form | Liquid | [6] |

| Appearance | Pink liquid | [6] |

| Boiling Point | 226.8 °C (Predicted) | [5][6] |

| Density | 1.535 g/cm³ (Predicted) | [5][6] |

| Storage | Store sealed in a dry place at room temperature. | [6] |

Synthesis: A Retrosynthetic and Practical Approach

The synthesis of polysubstituted benzenes requires a strategic approach that considers the directing effects of the substituents. The methyl group (-CH₃) is an ortho-, para-directing activator, while chloro (-Cl) and bromo (-Br) groups are ortho-, para-directing deactivators. Attempting to introduce these groups onto a benzene ring sequentially via electrophilic aromatic substitution would likely result in a mixture of isomers that are difficult to separate.[7][8]

A more robust and regioselective strategy involves starting with a precursor that already contains a key functional group, which can then be chemically transformed. The Sandmeyer reaction, which converts a primary aromatic amine into a variety of substituents via a diazonium salt, is an ideal method for this purpose.[9]

Retrosynthetic Analysis

Our retrosynthetic strategy begins by identifying the most logical precursor. The bromine atom can be readily introduced via a Sandmeyer reaction. This points to 2-chloro-3-methylaniline as the immediate precursor. This precursor correctly positions the chloro and methyl groups, setting the stage for the final transformation.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-chloro-3-methylaniline to this compound.

Step 1: Diazotization of 2-Chloro-3-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-methylaniline (1.0 eq) to a solution of hydrochloric acid (3.0 eq) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Maintain stirring at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in hydrobromic acid (2.0 eq).

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The Sandmeyer reaction is chosen for its high yield and regioselectivity in replacing an amino group with a halogen, avoiding the isomeric mixtures common with electrophilic substitution on substituted toluenes.[9]

Structural Elucidation and Spectroscopic Signature

Confirming the precise structure of this compound requires a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework. Spectroscopic data for related halotoluenes serves as a valuable reference for interpretation.[10][11]

Caption: Analytical workflow for structural confirmation.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~2.4 ppm (s, 3H): Methyl (-CH₃) protons. ~7.0-7.5 ppm (m, 3H): Three distinct aromatic protons. The proton at C4 will likely be a doublet of doublets, the proton at C5 a triplet (or doublet of doublets with similar coupling), and the proton at C6 a doublet of doublets. |

| ¹³C NMR | ~20 ppm: Methyl carbon. ~120-140 ppm: Six distinct aromatic carbon signals, including two carbons directly attached to halogens (C1-Br, C2-Cl) which will be shifted accordingly. |

| IR Spectroscopy | ~2900-3100 cm⁻¹: C-H stretching (aromatic and alkyl). ~1450-1600 cm⁻¹: C=C aromatic ring stretching. ~1000-1200 cm⁻¹: C-Cl stretching. Below 1000 cm⁻¹: C-Br stretching.[12][13] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, and 208. The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be definitive. The base peak may correspond to the loss of a bromine or chlorine atom.[14][15] |

Note: Predicted data is based on standard chemical shift tables and spectral data of structurally similar compounds.[11][16]

Applications in Medicinal Chemistry and Drug Development

This compound is not just a static structure; it is a dynamic tool for molecular construction. Its utility in drug development stems from the differential reactivity of its halogen substituents.[2]

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C1 position while leaving the C2 position available for subsequent transformations. This stepwise approach is fundamental to building the complex, highly decorated molecules often required to achieve desired pharmacological profiles.[3][17]

Furthermore, the incorporation of bromine into a drug candidate can enhance its properties. Bromine can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to a biological target. It can also increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes like the blood-brain barrier.[18]

Caption: Synthetic utility in building complex molecules.

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care. According to safety data, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[19]

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Measures: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Wash hands thoroughly after handling.[19]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its well-defined structure, characterized by a unique substitution pattern, provides a platform for predictable and regioselective reactions. The ability to leverage the differential reactivity of its halogen atoms makes it an invaluable asset for researchers in drug discovery and materials science, enabling the efficient construction of complex and novel molecular architectures. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this versatile compound in advanced research settings.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound (CAS 97329-43-6) in Pharmaceutical R&D. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (2023). This compound MSDS. Retrieved from [Link]

-

Schaefer, T., & Sebastian, R. (2011). Applications of Proton Magnetic Resonance to Rotational Isomerism in Halotoluene Derivatives. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Dembitsky, V. M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing 2-Bromotoluene: A Cornerstone for Advanced Organic Synthesis. Retrieved from [Link]

-

MDPI. (2021). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]

-

Filo. (2022). o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa... Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 97329-43-6 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa.. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Benzene, 1-bromo-3-chloro-2-methyl- [webbook.nist.gov]

- 15. Benzene, 1-bromo-4-chloro-2-methyl- [webbook.nist.gov]

- 16. This compound(97329-43-6) 1H NMR [m.chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. jms.ump.edu.pl [jms.ump.edu.pl]

- 19. This compound | CAS#:97329-43-6 | Chemsrc [chemsrc.com]

1-Bromo-2-chloro-3-methylbenzene safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-chloro-3-methylbenzene (CAS: 97329-43-6)

Introduction

This compound is a substituted aromatic compound utilized in synthetic chemistry as a molecular building block.[1] Its specific arrangement of bromo, chloro, and methyl groups on a benzene ring makes it a valuable intermediate for the development of more complex molecules in pharmaceutical and materials science research. However, as with many halogenated organic compounds, its utility is matched by a need for rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of why specific safety measures are necessary. For a compound like this compound, where comprehensive toxicological data is not widely available, a proactive and conservative approach to safety is not just recommended—it is essential. This document provides the technical basis and practical workflows to ensure its handling is conducted with the highest degree of safety and scientific integrity.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's physical properties is the first step in risk assessment. These properties dictate its behavior under various laboratory conditions, influencing everything from storage requirements to potential exposure routes. For instance, the compound's relatively high boiling point and low vapor pressure suggest that while inhalation risk at room temperature is moderate, it can increase significantly with heating.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 97329-43-6 | [2] |

| Molecular Formula | C₇H₆BrCl | [2] |

| Molecular Weight | 205.48 g/mol | [2] |

| Synonyms | 3-Bromo-2-chlorotoluene | [3] |

| Physical Form | Liquid | |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 103.5 ± 11.9 °C | [3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |

| LogP (Octanol/Water) | 3.95 | |

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Understanding this classification is critical for anticipating potential risks and implementing appropriate controls.[2]

Table 2: GHS Hazard Classification for this compound | Category | Details | Source | | :--- | :--- | :--- | | Pictogram(s) |

|[3] | | Signal Word | Warning |[2][3] | | Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[2][3] | | Precautionary Statements (Selected) | Prevention: P261: Avoid breathing vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. Response: P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |[2][3] |Expert Analysis of GHS Classifications:

The combination of H315, H319, and H335 statements points to this compound being a significant irritant to all primary routes of exposure in a laboratory setting.

-

H335 (May cause respiratory irritation): This is the primary driver for mandating the use of engineering controls. The causality is direct: inhalation of vapors can irritate the respiratory tract, leading to coughing and discomfort. This necessitates performing all manipulations within a chemical fume hood.[2]

-

H315 (Causes skin irritation): This classification implies that the substance can cause inflammation, redness, or dermatitis upon contact. This risk validates the requirement for chemically resistant gloves and a lab coat to prevent direct skin exposure.[2]

-

H319 (Causes serious eye irritation): The potential for serious eye irritation is a critical risk. Splashes can lead to significant pain and potential damage, making chemical splash goggles a non-negotiable piece of personal protective equipment.[2]

-

H302 (Harmful if swallowed): This highlights the acute toxicity upon ingestion, reinforcing the administrative control of never eating, drinking, or storing food in laboratory areas.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

A core principle of modern laboratory safety, championed by authoritative bodies like the U.S. National Institute for Occupational Safety and Health (NIOSH), is the Hierarchy of Controls . This framework prioritizes the most effective and reliable safety measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a flawed strategy; it should be the last line of defense.

Caption: NIOSH Hierarchy of Controls adapted for a laboratory setting.

The most robust safety plan for handling this compound relies heavily on Engineering Controls . The chemical fume hood is not just a recommendation; it is the primary system for mitigating the respiratory irritation hazard (H335).

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed as a self-validating system, where each step is a direct countermeasure to an identified hazard.

Engineering Controls in Practice

-

Mandatory Fume Hood Use: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood. This physically contains vapors and aerosols, preventing inhalation exposure.

-

Ventilated Storage: The compound must be stored in a designated, ventilated cabinet for chemicals.[2] This prevents the accumulation of vapors in the general laboratory space.

Personal Protective Equipment (PPE) Protocol

Proper PPE selection is crucial as the final barrier between the researcher and the chemical.

Table 3: Mandatory PPE for Handling this compound

| Protection Type | Specific Requirements | Rationale (Hazard Countermeasure) |

|---|---|---|

| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[2][4] | Protects against splashes that can cause serious eye irritation (H319). |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile) must be worn. Change gloves immediately upon contamination.[4] | Prevents direct contact that causes skin irritation (H315). |

| Body Protection | A long-sleeved lab coat, fully buttoned. Closed-toe shoes are mandatory.[4] | Protects skin on arms and body from accidental splashes. |

| Respiratory Protection | Not required if work is performed within a certified fume hood. If a fume hood is not available or fails, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4][5] | Serves as a backup to engineering controls to prevent respiratory irritation (H335). |

Chemical Transfer Workflow

A systematic workflow minimizes the risk of spills and exposure during routine lab operations.

Caption: A systematic workflow for the safe transfer of liquid chemicals.

Section 5: Emergency Response Protocols

Preparedness is a cornerstone of a trustworthy safety system. The following protocols outline immediate actions to be taken in the event of an emergency.

In Case of Exposure (First Aid)

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention. | [2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [6] |

In Case of Accidental Release (Spill)

A calm and structured response is critical to managing a chemical spill effectively.

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection if not in a fume hood, chemical-resistant gloves, and eye protection.[2]

-

Ventilation: Ensure the area is well-ventilated.[2]

-

Containment: Prevent further leakage or spillage. Do not let the product enter drains.[2]

-

Cleanup: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. Mix and sweep up the material carefully.

-

Disposal: Place the collected material into a suitable, tightly closed container labeled for hazardous waste disposal.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5] A water spray can be used to cool containers.

-

Specific Hazards: In a fire, hazardous combustion products will be generated, including toxic and corrosive carbon monoxide, hydrogen chloride, and hydrogen bromide gases.

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against these hazardous fumes.[2]

Section 6: Toxicological and Ecological Profile: Acknowledging Data Gaps

-

Toxicological Implications: The absence of detailed studies (e.g., chronic toxicity, carcinogenicity, mutagenicity) means that the full long-term health impact is unknown. Therefore, the precautionary principle must be applied. All exposures should be minimized, and the substance should be treated with a high degree of caution.

-

Ecological Implications: The GHS precautionary statement P273 ("Avoid release to the environment") is often applied to halogenated aromatic compounds due to their potential for persistence and aquatic toxicity. All waste must be disposed of through approved hazardous waste channels to prevent environmental contamination.

Conclusion

This compound is a valuable research chemical, but its safe use hinges on a disciplined and informed approach. The potential for skin, eye, and respiratory irritation dictates a safety protocol centered on robust engineering controls—specifically, the mandatory use of a chemical fume hood. This primary control, supported by diligent use of appropriate PPE and a clear understanding of emergency procedures, forms a comprehensive safety system. By understanding the causality behind each safety recommendation, researchers can move beyond simple compliance to cultivate a proactive culture of safety, protecting themselves, their colleagues, and the environment.

References

-

This compound | CAS#:97329-43-6 | Chemsrc .

-

This compound (CAS No. 97329-43-6) SDS - Guidechem .

-

Aldrich 274372 - SAFETY DATA SHEET .

-

Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-chlorobenzene - Benchchem .

-

1-Bromo-5-chloro-2-iodo-3-methylbenzene Safety Data Sheets - Echemi .

-

1-Bromo-3-chloro-2-methylbenzene | CAS#:62356-27-8 | Chemsrc .

-

This compound | 97329-43-6 - Sigma-Aldrich .

-

This compound | C7H6BrCl | CID 13348134 - PubChem .

-

This compound - CymitQuimica .

-

SAFETY DATA SHEET - Fisher Scientific (2-Bromochlorobenzene) .

-

SAFETY DATA SHEET - Fisher Scientific (1-Bromo-3-chloro-5-fluorobenzene) .

-

1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets .

-

This compound | 97329-43-6 - ChemicalBook .

-

2-Bromo-1-chloro-3-methylbenzene | C7H6BrCl | CID 2735553 - PubChem .

-

Buy this compound from JHECHEM CO LTD - Echemi .

Sources

Navigating Phase Transitions: A Technical Guide to the Boiling Point of 1-Bromo-2-chloro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 1-bromo-2-chloro-3-methylbenzene, a substituted aromatic hydrocarbon of interest in synthetic chemistry and drug development. In the absence of extensive experimental data for this specific isomer, this document synthesizes predicted values with a robust theoretical framework governing the physicochemical properties of halogenated benzenes. Furthermore, it offers a detailed, field-proven protocol for the empirical determination of the boiling point using micro-scale techniques, ensuring both accuracy and safety. This guide is intended to serve as an authoritative resource, bridging the gap between theoretical prediction and practical application for researchers working with this and similar compounds.

Introduction: The Significance of Boiling Point in Chemical Synthesis

The boiling point of a substance is a fundamental physical property, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For the synthetic chemist and drug development professional, this value is of paramount importance. It dictates purification strategies, particularly distillation, informs reaction conditions, and is a critical parameter in safety assessments and process scale-up. This compound, a member of the halogenated toluene family, presents a unique case study in how subtle variations in molecular structure can significantly impact physical properties. Understanding its boiling point is not merely an academic exercise but a practical necessity for its effective utilization in research and development.

Theoretical Considerations: Factors Influencing the Boiling Point of Substituted Aromatics

The boiling point of an organic molecule is primarily determined by the strength of its intermolecular forces. For this compound, several key factors come into play:

-

Molecular Weight: As a general trend, boiling point increases with molecular weight within a homologous series. The presence of a bromine atom (atomic weight ~79.9 amu) and a chlorine atom (atomic weight ~35.5 amu) significantly increases the molar mass of the toluene backbone, leading to a higher boiling point compared to toluene itself.

-

Intermolecular Forces: The primary intermolecular forces at play in this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.

-

London Dispersion Forces: These forces increase with the size and surface area of the molecule. The large electron clouds of the bromine and chlorine atoms enhance the polarizability of the molecule, leading to stronger dispersion forces.

-

Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms and the carbon atoms of the benzene ring creates permanent dipoles. These dipoles lead to electrostatic attractions between neighboring molecules, further increasing the energy required to transition to the vapor phase.

-

-

Isomerism and Molecular Symmetry: The substitution pattern on the benzene ring has a profound effect on the boiling point. Increased branching or a more compact, symmetrical structure tends to lower the boiling point by reducing the effective surface area for intermolecular interactions[1]. Conversely, isomers with less branching and a more elongated shape will have higher boiling points. The ortho and meta positioning of the bulky halogen substituents in this compound influences its overall shape and polarity, distinguishing its physical properties from other isomers.

Boiling Point Data for Bromochlorotoluene Isomers

| Compound Name | CAS Number | Boiling Point (°C) | Data Type |

| This compound | 97329-43-6 | 226.8 | Predicted |

| 1-Bromo-3-chloro-2-methylbenzene | 62356-27-8 | 217.5 ± 20.0 | Predicted |

| 2-Bromo-1-chloro-3-methylbenzene | 69190-56-3 | 70 / 1 mmHg (approx. 220-230 at 760 mmHg) | Experimental (at reduced pressure) |

Note: The boiling point of 2-bromo-1-chloro-3-methylbenzene at atmospheric pressure is an estimation based on the reported value at reduced pressure.

Experimental Determination of Boiling Point: A Validated Micro-Scale Protocol

Given the potential for limited sample availability in a research setting, a micro-scale method for boiling point determination is often preferred. The Siwoloboff method, utilizing a Thiele tube, is a reliable and resource-efficient technique[2][3].

Principle

This method determines the boiling point by observing the temperature at which the vapor pressure of a small liquid sample equals the surrounding atmospheric pressure. This is indicated by the cessation of a continuous stream of bubbles from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling[4].

Materials and Apparatus

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10 to 360 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Clamp stand

-

Sample of this compound

Step-by-Step Methodology

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with oil to a level above the side arm. The sample should be positioned in the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The convection currents in the oil will ensure uniform heating[5][6].

-